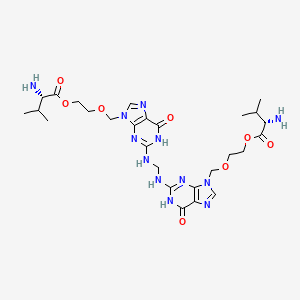

Bis valaciclovir

Descripción general

Descripción

Bis valacyclovir is a derivative of valacyclovir, which itself is a prodrug of acyclovir. Valacyclovir is an antiviral medication used primarily to treat infections caused by herpes simplex virus and varicella-zoster virus. Bis valacyclovir is formed by the condensation of two valacyclovir molecules, resulting in a compound with potentially enhanced pharmacokinetic properties.

Aplicaciones Científicas De Investigación

Bis valacyclovir has several scientific research applications, including:

Chemistry: Used as a model compound to study the kinetics and mechanisms of antiviral drugs.

Biology: Investigated for its enhanced antiviral properties compared to valacyclovir.

Medicine: Potential use in treating herpes simplex virus and varicella-zoster virus infections with improved pharmacokinetics.

Industry: Utilized in the development of new antiviral formulations and drug delivery systems.

Mecanismo De Acción

Target of Action

Bis Valacyclovir, also known as Valacyclovir, primarily targets two key enzymes in the herpes simplex virus (HSV): Thymidine kinase and DNA polymerase catalytic subunit . These enzymes play crucial roles in the replication of the viral genome, making them ideal targets for antiviral drugs .

Mode of Action

Valacyclovir is an oral prodrug that is converted in vivo to Acyclovir . Acyclovir, a nucleoside analog, is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding Acyclovir triphosphate . This compound competitively inhibits viral DNA polymerase, thereby disrupting the replication of the viral genome .

Biochemical Pathways

Upon administration, Valacyclovir undergoes rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield Acyclovir and L-valine . Acyclovir is then converted to its triphosphate form, Acyclovir triphosphate (ACV-TP), which competitively inhibits viral DNA polymerase . This inhibition disrupts the synthesis of the viral DNA, thereby preventing the virus from replicating and spreading .

Pharmacokinetics

Valacyclovir has three to fivefold greater oral bioavailability (about 55 percent) than Acyclovir . It undergoes rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield Acyclovir and L-valine . The main route of Acyclovir elimination is renal, and dose modification is recommended for patients with a creatinine clearance below 30 mL/min/1.73 m2 .

Result of Action

The primary result of Valacyclovir’s action is the inhibition of the herpes virus’s ability to replicate. It is used to treat infections caused by herpes viruses, including genital herpes, cold sores, and shingles (herpes zoster) in adults .

Action Environment

The efficacy and stability of Valacyclovir can be influenced by various environmental factors. For instance, the presence of the virally-encoded thymidine kinase is necessary for the conversion of Acyclovir to its active triphosphate form . Additionally, the drug’s effectiveness can be affected by the patient’s renal function, as the main route of Acyclovir elimination is renal . Therefore, patients with impaired renal function may require dose adjustments .

Análisis Bioquímico

Biochemical Properties

Bis Valacyclovir interacts with various enzymes and proteins in the body. The exact mechanism of increased absorption with Valacyclovir is not fully determined but probably involves intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver . This interaction enhances the pharmacokinetics of Valacyclovir, translating into improvements in clinical efficacy and patient convenience .

Cellular Effects

Bis Valacyclovir, like Valacyclovir, has effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . Valacyclovir is effective against Herpesviridae, and its modification results in significant increases in systemic Aciclovir plasma levels .

Molecular Mechanism

Bis Valacyclovir exerts its effects at the molecular level through various mechanisms. Valacyclovir is rapidly and almost completely converted in man to Aciclovir and Valine, likely by the enzyme Valacyclovir hydrolase . Aciclovir is a selective inhibitor of the herpes viruses, possessing in vitro activity against herpes simplex viruses (HSV) type 1 and type 2, varicella zoster virus (VZV), cytomegalovirus (CMV), Epstein-Barr .

Temporal Effects in Laboratory Settings

Long-term use of Valacyclovir for up to 10 years for HSV suppression is effective and well tolerated . Safety monitoring data from clinical trials of Valacyclovir, involving over 3000 immunocompetent and immunocompromised persons receiving long-term therapy for HSV suppression, were analyzed .

Dosage Effects in Animal Models

In horses, Valacyclovir (27–40 mg/kg, every 8 hours, for 2 days; then 18–20 mg/kg, every 8 hours, for 1–2 weeks) has been used preferentially in the treatment and prevention of equine herpesvirus myeloencephalopathy (EHM) because of its improved bioavailability .

Metabolic Pathways

Bis Valacyclovir is involved in metabolic pathways that interact with various enzymes or cofactors. Valacyclovir is converted to Aciclovir and L-valine via first-pass intestinal and/or hepatic metabolism . Aciclovir is also transformed, to a small extent, to inactive metabolites by aldehyde oxidase in addition to alcohol dehydrogenase and aldehyde dehydrogenase .

Transport and Distribution

The transport and distribution of Bis Valacyclovir within cells and tissues involve various transporters or binding proteins. The exact mechanism of increased absorption with Valacyclovir probably involves intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of bis valacyclovir involves the condensation of two valacyclovir molecules. This process is catalyzed by formic acid, which facilitates the formation of a methylene bridge between the amino groups of the guanine moieties in valacyclovir . The reaction conditions typically include:

Solvent: Dimethylformamide (DMF)

Catalyst: Formic acid

Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods: Industrial production of bis valacyclovir follows similar synthetic routes but on a larger scale. The process involves:

Reactants: Valacyclovir, formic acid

Reaction Vessel: Large-scale reactors with controlled temperature and stirring

Purification: Chromatographic techniques to isolate and purify the final product

Análisis De Reacciones Químicas

Types of Reactions: Bis valacyclovir undergoes various chemical reactions, including:

Oxidation: Oxidation by permanganate (MnO₄⁻) has been studied, showing a 2:1 stoichiometry (MnO₄⁻: bis valacyclovir).

Reduction: Reduction reactions involving the methylene bridge can occur under specific conditions.

Substitution: Nucleophilic substitution reactions can occur at the guanine moiety.

Common Reagents and Conditions:

Oxidation: Permanganate in alkaline conditions

Reduction: Reducing agents like sodium borohydride

Substitution: Nucleophiles such as amines or thiols

Major Products Formed:

Oxidation: Oxidized derivatives of bis valacyclovir

Reduction: Reduced forms with altered methylene bridges

Substitution: Substituted guanine derivatives

Comparación Con Compuestos Similares

- Valacyclovir: The parent compound, used widely as an antiviral medication.

- Acyclovir: The active form of valacyclovir, used to treat herpes infections.

- Famciclovir: Another antiviral drug with similar uses but different pharmacokinetics.

Comparison:

- Valacyclovir vs. Bis Valacyclovir: Bis valacyclovir may offer enhanced pharmacokinetic properties due to its dimeric structure.

- Acyclovir vs. Bis Valacyclovir: Bis valacyclovir provides a more stable and potentially more effective delivery of acyclovir.

- Famciclovir vs. Bis Valacyclovir: Both have similar antiviral activities, but bis valacyclovir may offer improved bioavailability and reduced dosing frequency .

Propiedades

IUPAC Name |

2-[[2-[[[9-[2-[(2S)-2-amino-3-methylbutanoyl]oxyethoxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]ethyl (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N12O8/c1-14(2)16(28)24(42)46-7-5-44-12-38-10-32-18-20(38)34-26(36-22(18)40)30-9-31-27-35-21-19(23(41)37-27)33-11-39(21)13-45-6-8-47-25(43)17(29)15(3)4/h10-11,14-17H,5-9,12-13,28-29H2,1-4H3,(H2,30,34,36,40)(H2,31,35,37,41)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNNOXICHLWLAK-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)NCNC3=NC4=C(C(=O)N3)N=CN4COCCOC(=O)C(C(C)C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)NCNC3=NC4=C(C(=O)N3)N=CN4COCCOC(=O)[C@H](C(C)C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40N12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159476 | |

| Record name | Bis valacyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356019-51-6 | |

| Record name | Bis valacyclovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356019516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis valacyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS VALACYCLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K43K3TFO2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxazolidinone,5-[(1-ethoxyethoxy)methyl]-5-methyl-,(R*,R*)-(9CI)](/img/new.no-structure.jpg)

![2H-Azeto[1,2-a]cyclopenta[c]pyrrole](/img/structure/B588739.png)

![Isoxazolo[4,3-G]indolizine](/img/structure/B588748.png)

![2-(Methylthio)-1-vinyl-1H-benzo[d]imidazole](/img/structure/B588756.png)